molecular formula C20H27N3O2 B5907125 8-(4-piperidin-1-ylbenzoyl)-2,8-diazaspiro[4.5]decan-3-one

8-(4-piperidin-1-ylbenzoyl)-2,8-diazaspiro[4.5]decan-3-one

Cat. No.: B5907125
M. Wt: 341.4 g/mol
InChI Key: QCZMGSJCRDUNKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(4-piperidin-1-ylbenzoyl)-2,8-diazaspiro[4.5]decan-3-one, also known as PD-168,077, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of spirocyclic compounds, which are characterized by a unique structural arrangement of their rings. PD-168,077 has been shown to exhibit a wide range of biological activities, including analgesic, anxiolytic, and anticonvulsant effects.

Mechanism of Action

The exact mechanism of action of 8-(4-piperidin-1-ylbenzoyl)-2,8-diazaspiro[4.5]decan-3-one is not fully understood. However, it is believed to act as a positive allosteric modulator of the GABAA receptor, which is a major inhibitory neurotransmitter in the brain. By enhancing the activity of the GABAA receptor, this compound may increase the inhibitory tone in the brain, leading to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to modulate the activity of various neurotransmitter systems, including the GABA, glutamate, and dopamine systems. Additionally, this compound has been shown to have anti-inflammatory effects, as well as effects on the immune system.

Advantages and Limitations for Lab Experiments

8-(4-piperidin-1-ylbenzoyl)-2,8-diazaspiro[4.5]decan-3-one has several advantages for use in laboratory experiments. It is a highly selective compound, which means that it can be used to study specific biological pathways without affecting other pathways. Additionally, this compound has a well-defined mechanism of action, which makes it a useful tool for studying the GABAA receptor. However, one limitation of this compound is that it is a synthetic compound, which means that it may not accurately reflect the effects of natural compounds on biological systems.

Future Directions

There are several potential future directions for research on 8-(4-piperidin-1-ylbenzoyl)-2,8-diazaspiro[4.5]decan-3-one. One area of interest is the development of new analogs of this compound that may have improved pharmacological properties. Additionally, further research is needed to fully understand the mechanism of action of this compound, as well as its potential therapeutic applications in various fields of medicine. Finally, more studies are needed to investigate the long-term effects of this compound on the brain and other organs.
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential therapeutic applications. It exhibits a wide range of biological activities, including analgesic, anxiolytic, and anticonvulsant effects. This compound acts as a positive allosteric modulator of the GABAA receptor, which is a major inhibitory neurotransmitter in the brain. While this compound has several advantages for use in laboratory experiments, further research is needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

8-(4-piperidin-1-ylbenzoyl)-2,8-diazaspiro[4.5]decan-3-one can be synthesized using a variety of methods, including the Hantzsch reaction and the Ugi reaction. The Hantzsch reaction involves the condensation of an aldehyde, a β-ketoester, and ammonia or an amine to form a pyridine or pyridine derivative. The Ugi reaction, on the other hand, involves the reaction of an isocyanide, an aldehyde, a primary amine, and a carboxylic acid to form a spirocyclic compound.

Scientific Research Applications

8-(4-piperidin-1-ylbenzoyl)-2,8-diazaspiro[4.5]decan-3-one has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit analgesic effects in animal models of acute and chronic pain, as well as anxiolytic effects in models of anxiety and depression. Additionally, this compound has been shown to have anticonvulsant effects in models of epilepsy.

Properties

IUPAC Name

8-(4-piperidin-1-ylbenzoyl)-2,8-diazaspiro[4.5]decan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O2/c24-18-14-20(15-21-18)8-12-23(13-9-20)19(25)16-4-6-17(7-5-16)22-10-2-1-3-11-22/h4-7H,1-3,8-15H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCZMGSJCRDUNKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)C(=O)N3CCC4(CC3)CC(=O)NC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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